molecular formula C12H13NO2S B2383392 Ethyl 5-Amino-3-methylbenzo[b]thiophene-2-carboxylate CAS No. 31310-19-7

Ethyl 5-Amino-3-methylbenzo[b]thiophene-2-carboxylate

Cat. No.: B2383392
CAS No.: 31310-19-7
M. Wt: 235.3
InChI Key: HWUQWROLRSTSGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-3-methylbenzo[b]thiophene-2-carboxylate (CAS: 31310-19-7, C₁₂H₁₃NO₂S) is a benzothiophene derivative with a molecular weight of 235.3 g/mol. Its structure features a benzo[b]thiophene core substituted with a 5-amino group, a 3-methyl group, and an ethyl ester at position 2 (Figure 1). This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing pharmacologically active agents and functionalized derivatives. Key physicochemical properties include a predicted density of 1.265 g/cm³, boiling point of 396°C, and pKa of 3.81, suggesting moderate solubility in polar solvents .

Its synthesis often involves bromination and functional group transformations. For example, bromination of its precursor yields 4- and 5-bromo derivatives, which are further modified into cyano, carboxy, or ethoxycarbonyl groups . The compound has been explored for anti-proliferative activity, though its direct pharmacological effects are less pronounced compared to derivatives with extended substituents .

Properties

IUPAC Name

ethyl 5-amino-3-methyl-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-3-15-12(14)11-7(2)9-6-8(13)4-5-10(9)16-11/h4-6H,3,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUQWROLRSTSGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Ring Formation via Thiophene Cyclization

The benzo[b]thiophene scaffold is constructed through a tandem condensation-cyclization reaction. Starting with 2-mercaptobenzoic acid derivatives, cyclization is achieved using methyl acetylene or propiolic acid esters under acidic conditions. For example, heating 2-mercapto-5-nitrobenzoic acid with ethyl propiolate in acetic anhydride yields the nitro-substituted intermediate, which is subsequently reduced to the amine.

Reaction Conditions:

  • Temperature: 80–120°C
  • Solvent: Acetic anhydride or DMF
  • Catalyst: None (thermal cyclization)

This method provides moderate yields (50–65%) but requires stringent control over stoichiometry to minimize dimerization byproducts.

Alkaline-Mediated Synthesis Using Thioglycolic Acid Esters

Patent-Based Methodology (DE1055007B)

A scalable approach involves reacting α,β-dihalogenonitriles with thioglycolic acid esters in the presence of alkali alcoholates. For instance, β-dichlorohydrocinnamitrile and methyl thioglycolate react in ether with sodium methylate to form methyl 5-phenyl-3-aminothiophene-2-carboxylate, which is transesterified to the ethyl derivative.

Key Steps:

  • Alkali Activation: Thioglycolic acid ester + NaOCH₃ → Alkali thioglycolate
  • Nucleophilic Attack: Alkali thioglycolate + α,β-dichloronitrile → Thiophene ring formation
  • Esterification: Transesterification with ethanol yields the ethyl ester.

Optimized Parameters:

Parameter Value
Temperature 0–5°C (initial), 25°C (final)
Solvent Anhydrous ether
Yield 44–66%

Suzuki-Miyaura Cross-Coupling for Functionalization

Introducing Aryl Substituents

Ethyl 5-amino-3-methylbenzo[b]thiophene-2-carboxylate’s 5-position is amenable to Suzuki-Miyaura coupling. A protocol adapted from PMC11391881 employs Pd(dppf)Cl₂ to couple boronic acids to a brominated precursor.

Example Procedure:

  • Bromination: Treat the benzo[b]thiophene core with NBS in CCl₄.
  • Coupling: React with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in DMF/H₂O (3:1) at 90°C.

Performance Metrics:

  • Yield: 72–85%
  • Purity: >95% (HPLC)

Esterification and Functional Group Interconversion

Carboxylic Acid to Ethyl Ester Conversion

The ethyl ester group is introduced via Steglich esterification. Using EDCI and DMAP, 5-amino-3-methylbenzo[b]thiophene-2-carboxylic acid is reacted with ethanol in DCM.

Reaction Profile:

Parameter Value
Catalyst EDCI/DMAP
Solvent Dichloromethane
Time 7–8 hours
Yield 86%

Yield Optimization Strategies

Solvent and Temperature Effects

Comparative studies show that polar aprotic solvents (DMF, DMSO) enhance cyclization rates but increase side reactions. A mixed solvent system (toluene/DMF 4:1) balances reactivity and selectivity, improving yields to 78%.

Temperature Gradient Study:

Temperature (°C) Yield (%) Purity (%)
80 52 89
100 65 93
120 68 91

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR (600 MHz, CDCl₃) data confirm the structure:

  • δ 7.36–7.46 (m, 2H, aromatic H)
  • δ 4.08–3.22 (m, 8H, OCH₂CH₃ and CH₃)
  • δ 6.21 (s, 2H, NH₂)

13C NMR identifies key carbons:

  • δ 165.58 (C=O)
  • δ 139.89–122.82 (aromatic carbons)

Computational Validation

Density functional theory (DFT) calculations (B3LYP/6-311+G**) predict a planar geometry with a dihedral angle of 2.3° between the benzene and thiophene rings, facilitating π-π interactions in biological targets.

Applications in Medicinal Chemistry

RhoA Inhibitor Analogues

This compound serves as a precursor to RhoA GTPase inhibitors. Acylation of the amine with chloroacetyl groups yields compounds with IC₅₀ values of 1.2–3.8 μM against cancer cell lines.

Derivative Activity Summary:

Derivative Target IC₅₀ (μM)
Acetylated RhoA 1.2
Sulfonamide PI3K 4.7

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-Amino-3-methylbenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-Amino-3-methylbenzo[b]thiophene-2-carboxylate is being explored for its potential pharmacological properties, particularly in the development of:

  • Anticancer Agents: Studies indicate that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, including breast cancer . For instance, derivatives have shown apoptosis-inducing properties in MCF-7 cells, leading to a notable reduction in cell viability .
  • Anti-inflammatory and Antimicrobial Agents: The compound's structure suggests potential activity against inflammation and microbial infections, making it a candidate for further therapeutic exploration .

Research highlights the compound's ability to interact with various biological targets:

  • Kinase Inhibitors: It serves as a building block for developing kinase inhibitors that are crucial in cancer therapy . The ability to modify its structure allows for tailored interactions with specific kinases involved in cancer progression.

Industrial Applications

This compound is also utilized in:

  • Organic Electronics: Its properties make it suitable for applications in organic semiconductors and light-emitting diodes (LEDs), which are essential in modern electronic devices .

Case Study 1: Anticancer Activity

A study conducted on a derivative of this compound demonstrated significant inhibition of tumor growth in vivo. Mice treated with the compound showed a reduction in tumor mass by approximately 54% compared to controls, indicating its potential as an effective anticancer agent .

Case Study 2: Antimicrobial Properties

In vitro testing against Staphylococcus aureus revealed that compounds derived from this thiophene exhibited minimal inhibitory concentrations as low as 4 µg/mL, showcasing their potential as antimicrobial agents .

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryDevelopment of anticancer and antimicrobial agentsSignificant cytotoxicity against MCF-7 cells
Biological ActivityInteraction with kinasesPotential kinase inhibitors
Industrial UseOrganic semiconductors and LEDsSuitable for electronic applications

Mechanism of Action

The mechanism of action of Ethyl 5-Amino-3-methylbenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby preventing phosphorylation and subsequent signal transduction. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of benzothiophene derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Activities References
Ethyl 5-amino-3-methylbenzo[b]thiophene-2-carboxylate 5-amino, 3-methyl, ethyl ester 235.3 Precursor for bromo/cyano derivatives; moderate bioactivity
Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate 5-acetyl, 2-amino, 4-methyl 227.26 Gewald synthesis intermediate; used in agrochemicals
Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate 3-amino, 5-(3-chlorophenyl) 281.77 Enhanced lipophilicity; anti-proliferative activity
Ethyl 5-hydroxy-3-methyl-4,7-dioxo-benzo[b]thiophene-2-carboxylate 5-hydroxy, 3-methyl, 4,7-dioxo 280.28 Reactivity in photoinduced cycloadditions
Ethyl 5-aminobenzo[b]thiophene-2-carboxylate 5-amino, unsubstituted benzo[b]thiophene 207.25 Anti-tumor activity (e.g., Gefitinib analogues)
Ethyl 3-methyl-5-[(2-phenoxybenzoyl)amino]thiophene-2-carboxylate 3-methyl, 5-phenoxybenzamido 381.10 Bulky substituent; potential enzyme inhibition

Physicochemical Properties

  • Solubility and Reactivity: The 5-amino group in the target compound enhances nucleophilicity, enabling electrophilic substitutions, whereas 5-hydroxy or 4,7-dioxo derivatives (–7) participate in cycloaddition reactions due to electron-deficient cores .
  • Lipophilicity: Chlorophenyl or phenoxybenzoyl substituents () increase logP values, improving membrane permeability compared to the methyl-amino analogue .

Biological Activity

Ethyl 5-Amino-3-methylbenzo[b]thiophene-2-carboxylate is a member of the thiophene family, which has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

This compound is characterized by a thiophene ring fused with a benzene moiety and an amino group at the 5-position. The presence of the ethyl ester enhances its solubility and bioavailability, making it a suitable candidate for further pharmacological studies.

Biological Activity Overview

Thiophene derivatives have been reported to exhibit a variety of pharmacological properties, including:

  • Anticancer Activity : Several studies have indicated that thiophene derivatives can inhibit tumor growth through various mechanisms, such as inducing apoptosis in cancer cells.
  • Antimicrobial Properties : These compounds have shown effectiveness against various bacterial strains, suggesting potential use in treating infections.
  • Anti-inflammatory Effects : Thiophenes may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Target Interactions : this compound interacts with specific enzymes and proteins, potentially leading to enzyme inhibition or activation.
  • Gene Expression Modulation : This compound may influence gene expression pathways that are crucial for cell survival and proliferation.
  • Biochemical Pathways : It has been suggested that these compounds can alter metabolic pathways by interacting with various cofactors and enzymes, thus affecting overall cellular metabolism.

1. Anticancer Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study reported an IC50 value of approximately 6.2 μM against human monocytic cells, indicating its potential as an anticancer agent .

2. Antimicrobial Activity

The compound has shown promising results in inhibiting the growth of Escherichia coli and other pathogenic bacteria. A structure-activity relationship (SAR) analysis indicated that modifications in the thiophene structure could enhance its antibacterial efficacy .

3. Anti-inflammatory Effects

Research has indicated that thiophene derivatives can modulate inflammatory responses, potentially reducing tissue damage during inflammatory diseases .

Case Studies and Experimental Data

The following table summarizes key findings from various studies on the biological activities of this compound:

Study ReferenceBiological ActivityIC50/MIC ValuesNotes
AnticancerIC50 = 6.2 μMSignificant cytotoxicity against THP-1 cells
AntimicrobialMIC < 50 μMEffective against E. coli biofilm formation
Anti-inflammatoryNot specifiedModulates pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5-Amino-3-methylbenzo[b]thiophene-2-carboxylate, and how can intermediates be characterized?

  • Methodological Answer : The compound is synthesized via multi-step reactions, often involving the Gewald reaction (condensation of ethyl cyanoacetate with ketones and sulfur) to form the thiophene core. For example, ethyl acetoacetate, elemental sulfur, and substituted anilines are refluxed in ethanol with triethylamine as a catalyst . Intermediates are monitored using thin-layer chromatography (TLC) and characterized via NMR (¹H/¹³C), mass spectrometry (MS) , and IR spectroscopy to confirm functional groups (e.g., amino and ester moieties) .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., methyl groups at δ ~2.5 ppm, aromatic protons at δ ~6.5–7.5 ppm), while ¹³C NMR confirms carbonyl (C=O, ~165–170 ppm) and aromatic carbons .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 261.34 for C₁₃H₁₅NO₂S) .
  • HPLC : Quantifies purity (>95% required for pharmacological studies) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in derivatization?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) and improves yields by ~20% via controlled dielectric heating .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while additives like K₂CO₃ minimize side reactions during nucleophilic substitutions .
  • Catalyst Screening : Triethylamine or DMAP accelerates acylation/alkylation steps, reducing byproduct formation .

Q. How can contradictions in biological activity data (e.g., cytotoxicity vs. anti-inflammatory effects) be resolved?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematic modification of substituents (e.g., replacing the methyl group with halogens) clarifies pharmacophore contributions. For example, bromination at the 4-position enhances tubulin inhibition .
  • Target-Specific Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to targets like tubulin or kinases, avoiding false positives from nonspecific interactions .

Q. What computational tools are recommended for resolving crystallographic data discrepancies?

  • Methodological Answer :

  • SHELX Suite : SHELXL refines small-molecule crystal structures using high-resolution X-ray data, while SHELXS solves phase problems via direct methods .
  • WinGX/ORTEP : Visualizes anisotropic displacement parameters and validates hydrogen-bonding networks to resolve packing ambiguities .

Pharmacological and Mechanistic Questions

Q. What biological targets are associated with this compound derivatives?

  • Methodological Answer :

  • Tubulin Binding : Derivatives with trimethoxyphenyl substituents mimic combretastatin A-4, disrupting microtubule dynamics (IC₅₀ ~1–5 µM in MCF-7 cells) .
  • Kinase Inhibition : The amino group facilitates hydrogen bonding with ATP-binding pockets in kinases (e.g., EGFR), validated via molecular docking (AutoDock Vina) .

Q. How can metabolic stability be assessed for preclinical development?

  • Methodological Answer :

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS. Half-life (t₁/₂) >60 minutes indicates favorable metabolic stability .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify enzyme inhibition risks .

Safety and Handling

Q. What are the recommended storage conditions to prevent degradation?

  • Methodological Answer : Store at –20°C under inert gas (N₂/Ar) in amber vials to prevent ester hydrolysis and photo-oxidation. Purity degrades by ~10% after 6 months at 4°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.